molecular formula C21H21Cl2N3 B2563126 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine

Cat. No.: B2563126
M. Wt: 386.3 g/mol
InChI Key: YATPAHDOUJPRNV-UHFFFAOYSA-N
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Description

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine is a useful research compound. Its molecular formula is C21H21Cl2N3 and its molecular weight is 386.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, including analgesic, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H21Cl2NC_{21}H_{21}Cl_2N, with a molecular weight of approximately 374.31 g/mol. The structure features a piperidine ring substituted with both pyrazole and chlorophenyl groups, which are known to enhance biological activity due to their ability to interact with various biological targets.

PropertyValue
Molecular FormulaC21H21Cl2NC_{21}H_{21}Cl_2N
Molecular Weight374.31 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Analgesic Activity

Research indicates that derivatives of piperidine, including the target compound, exhibit significant analgesic properties. In studies involving male Wistar rats, compounds similar to This compound were tested using the tail flick method, demonstrating notable analgesic effects at doses around 50 mg/kg when compared to standard drugs like pethidine .

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against various bacterial strains. One study highlighted that piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , indicating that structural modifications in piperidine analogs can enhance their antimicrobial efficacy . While specific data on the target compound's antibacterial activity is limited, its structural similarities suggest potential effectiveness.

Enzyme Inhibition

Additionally, compounds bearing the piperidine nucleus have been associated with enzyme inhibition activities. For instance, studies have shown that certain derivatives inhibit acetylcholinesterase (AChE) and urease effectively . The mechanism of action likely involves interactions at the active sites of these enzymes, which can be influenced by the presence of substituents on the piperidine ring.

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study, a series of piperidine derivatives were synthesized and evaluated for analgesic activity. The results showed significant pain relief compared to control groups, affirming the hypothesis that modifications in the chemical structure could lead to enhanced pharmacological effects .

Case Study 2: Antibacterial Screening

Another investigation focused on synthesizing various piperidine derivatives and assessing their antibacterial properties. The findings revealed that specific substitutions led to increased activity against common pathogens, suggesting that similar modifications in This compound could yield promising results .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3/c22-18-5-1-15(2-6-18)14-26-11-9-17(10-12-26)21-13-20(24-25-21)16-3-7-19(23)8-4-16/h1-8,13,17H,9-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPAHDOUJPRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.